2-Cyclopropoxy-3-methylbenzoic acid
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Overview
Description
2-Cyclopropoxy-3-methylbenzoic acid is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound features a cyclopropoxy group attached to the benzene ring, which is further substituted with a methyl group. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with cyclopropanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclopropoxybenzoic acid derivatives.
Reduction: Formation of cyclopropoxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Cyclopropoxy-3-methylbenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methylbenzoic acid: A structural analog without the cyclopropoxy group.
2-Methoxy-3-methylbenzoic acid: Contains a methoxy group instead of a cyclopropoxy group.
2-Hydroxy-3-methylbenzoic acid: Features a hydroxy group in place of the cyclopropoxy group
Uniqueness: 2-Cyclopropoxy-3-methylbenzoic acid is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-9(11(12)13)10(7)14-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,12,13) |
InChI Key |
COSIIOOXCKVCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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